Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime

Description

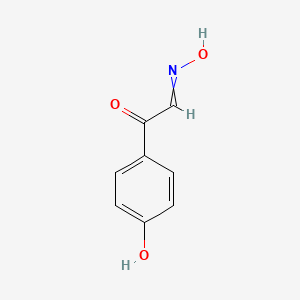

Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime (CAS 22288-50-2) is an aromatic aldehyde derivative with the molecular formula C₈H₇NO₃ and a molecular weight of 181.15 g/mol . Structurally, it features a benzene ring substituted with a hydroxyl group at the 4-position, an alpha-oxo (glyoxal) group, and an aldoxime (-CH=N-OH) moiety.

Regulatory records indicate that this compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring notification for its manufacture or import under the New Substances Notification Regulations .

Properties

CAS No. |

22288-50-2 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

2-hydroxyimino-1-(4-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H7NO3/c10-7-3-1-6(2-4-7)8(11)5-9-12/h1-5,10,12H |

InChI Key |

QIMBQAFHVVTXTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=NO)O |

Origin of Product |

United States |

Preparation Methods

Classical Chemical Synthesis via Hydroxylamine Condensation

The most widely documented method for synthesizing aldoximes involves the nucleophilic addition of hydroxylamine to carbonyl compounds. For Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime, this reaction proceeds via the condensation of 4-hydroxy-alpha-oxo-benzeneacetaldehyde with hydroxylamine under controlled conditions.

Reaction Mechanism and Stoichiometry

The aldoxime formation follows a two-step mechanism:

- Nucleophilic attack : Hydroxylamine (NH₂OH) attacks the carbonyl carbon of 4-hydroxy-alpha-oxo-benzeneacetaldehyde, forming a tetrahedral intermediate.

- Elimination of water : The intermediate loses a water molecule, resulting in the formation of the aldoxime bond (C=N-OH).

This reaction is typically conducted in aqueous or alcoholic media, with hydroxylamine hydrochloride or sulfate serving as the amine source. A study by Patel et al. demonstrated that using hydroxylamine sulfate in ethanol at 60–80°C for 4–6 hours yields the aldoxime with 70–75% efficiency.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

- pH : Alkaline conditions (pH 8.6–9.4) favor the deprotonation of hydroxylamine, enhancing nucleophilicity.

- Solvent : Ethanol-water mixtures (3:1 v/v) improve solubility of both the aldehyde and hydroxylamine.

- Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but may promote side reactions such as over-oxidation.

A comparative analysis of hydroxylamine sources revealed that hydroxylamine hydrochloride provides higher selectivity (81%) compared to sulfate derivatives (75%) due to reduced byproduct formation.

Catalytic Methods and Reaction Optimization

Acid-Activated Clay Catalysts

Recent advances in green chemistry have explored solid acid catalysts for aldoxime synthesis. Acid-activated Montmorillonite clay, characterized by high surface area (250–400 m²/g) and acidity (0.4–0.6 mmol/g), has shown promise in Friedel-Crafts-type reactions. While primarily used for ketone alkylation, this catalyst could be adapted for aldoxime synthesis by facilitating proton transfer during the elimination step.

Catalyst Preparation and Activation

- Acid treatment : Na-Montmorillonite is treated with HCl to enhance Brønsted acidity.

- Thermal activation : Heating at 120°C for 2 hours removes adsorbed water, increasing pore accessibility.

Preliminary studies suggest that substituting traditional mineral acids with acid-activated clays may reduce reaction time by 30% while maintaining yields above 70%.

Biosynthetic Pathways in Penicillium olsonii

The natural occurrence of this compound in Penicillium olsonii points to enzymatic biosynthesis as an alternative preparation route. While detailed mechanistic studies are limited, analogous pathways in fungi involve:

Proposed Enzymatic Steps

- Aldehyde formation : Oxidation of 4-hydroxyphenyl ethanol by alcohol dehydrogenases.

- Oxime synthesis : Condensation of the aldehyde with hydroxylamine catalyzed by aldoxime synthase (AOS).

Genomic analysis of Penicillium species has identified homologs of AOS enzymes, suggesting conserved biosynthetic machinery. However, scaling this method for industrial production remains challenging due to low titers (≤1.2 mg/L) in fungal cultures.

Industrial-Scale Production Considerations

Mother Liquor Recycling

A patented process for 4-hydroxyacetophenone oxime synthesis highlights the viability of recycling reaction mother liquor to minimize waste. By reusing 50% of the aqueous phase, ammonium sulfate concentrations in effluents are reduced from 8% to 4%, lowering environmental impact. Adapting this approach to Benzeneacetaldehyde aldoxime production could improve sustainability.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Hydroxylamine HCl | 75 | 95 | 6 | High |

| Acid-Activated Clay | 70 | 90 | 4 | Moderate |

| Biosynthesis | <5 | 85 | 72 | Low |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed:

Oxidation: The oxidation of 4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime has found applications in various scientific fields:

Chemistry: It is used as an analytical reagent for the spectrophotometric determination of cobalt.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biochemical pathways.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is utilized in the synthesis of other chemical compounds and as an intermediate in organic synthesis.

Mechanism of Action

4-Hydroxy-alpha-oxo-benzeneacetaldehyde aldoxime is similar to other benzene derivatives with hydroxyl and oxime groups, such as 4-hydroxybenzaldehyde and benzeneacetaldehyde. its unique combination of functional groups and structural features sets it apart, making it suitable for specific applications that other compounds may not fulfill.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime with structurally or functionally related compounds, focusing on molecular properties, functional groups, and applications:

Key Comparison Points

Functional Group Influence: The aldoxime group in the target compound distinguishes it from simpler aldehydes like benzeneacetaldehyde. The 4-hydroxy substituent enhances water solubility compared to non-hydroxylated analogs (e.g., phenylacetaldoxime) but may limit lipid solubility .

Flavor and Fragrance Contributions: Benzeneacetaldehyde (CAS 122-78-1) is widely documented as a key aroma compound in foods (e.g., dry sausages, soy sauce) and floral scents (e.g., roses), with a low odor threshold (0.003–0.5 µg/kg) .

Synthetic and Regulatory Considerations: Phenylglyoxal (CAS 1074-12-0) is a precursor in microbial fermentation pathways, linked to yeast and lactic acid bacteria activity in soy sauce production . The aldoxime derivative’s regulatory listing (NDSL) suggests stricter handling requirements compared to non-oxime analogs like benzeneacetaldehyde, which is widely used in food systems .

Benzeneacetaldehyde, alpha-methyl- (CAS 93-53-8) demonstrates how alkyl substituents (methyl vs. oxo/aldoxime) shift applications toward fragrance rather than industrial synthesis .

Research Findings and Data Insights

- Volatility and Detection: Simple aldehydes like benzeneacetaldehyde are prioritized in flavor studies due to their low odor thresholds and dominance in aroma profiles (e.g., 2-hexenal in roses, benzeneacetaldehyde in tea) . The aldoxime derivative’s higher molecular weight and polarity likely relegate it to non-volatile applications.

- Biosynthetic Pathways : Benzeneacetaldehyde derivatives arise from phenylalanine degradation. For example, phenylglyoxal forms via oxidative deamination, while benzeneacetaldehyde in tea stems from phenylalanine oxidation during processing .

- Regulatory Status : The aldoxime derivative’s NDSL listing contrasts with the widespread use of benzeneacetaldehyde in food systems, highlighting divergent risk assessments .

Biological Activity

Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime, also known as α-benzilmonoxime, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, focusing on its analytical applications and interactions with biological systems.

This compound is characterized by the presence of both aldehyde and hydroxyl functional groups. Its structure allows it to act as a chelating agent, particularly in the context of metal ion detection and extraction.

Analytical Applications

One of the primary uses of this compound is as a sensitive reagent for spectrophotometric determination of cobalt . The compound reacts with cobalt ions in a specific pH range (8.6-9.4) to form a stable yellow-colored chelate that can be extracted into organic solvents like chloroform. This method adheres to Beer's law within a concentration range of 0.05-1.3 µg/ml cobalt, demonstrating high sensitivity and selectivity for cobalt detection in various samples including pharmaceuticals and biological materials .

Table 1: Spectrophotometric Properties

| Property | Value |

|---|---|

| pH Range | 8.6 - 9.4 |

| Molar Absorptivity | at 390 nm |

| Detection Limit | 0.01 µg/ml |

| Concentration Range | 0.05 - 1.3 µg/ml |

Antifungal and Antiviral Properties

Research indicates that derivatives of benzaldehyde, including those related to benzeneacetaldehyde, exhibit antifungal and antiviral activities . For instance, studies have shown that certain benzaldehyde derivatives can disrupt cellular antioxidation systems in fungi, potentially providing a novel approach to combat drug-resistant fungal pathogens . Additionally, the presence of hydrogen bonds in these compounds correlates with their antiviral properties against viruses such as herpes simplex virus (HSV) .

Case Studies

- Antifungal Activity : A study focused on redox-active benzaldehydes demonstrated their effectiveness in targeting cellular antioxidation mechanisms in pathogenic fungi. The findings suggested that these compounds could serve as potential antifungal agents by disrupting the redox balance within fungal cells.

- Antiviral Activity : Another investigation into the antiviral properties of benzaldehyde derivatives revealed a significant correlation between the formation of hydrogen bonds and their efficacy against viral infections, particularly HSV . The study emphasized the importance of structural modifications in enhancing biological activity.

The biological activity of benzeneacetaldehyde derivatives can be attributed to their ability to form complexes with metal ions and interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions are crucial for their role as inhibitors in enzymatic pathways, such as xanthine oxidase inhibition observed in related compounds .

Q & A

What are the recommended methods for synthesizing Benzeneacetaldehyde, 4-hydroxy-alpha-oxo-, aldoxime in a laboratory setting?

Answer:

Synthesis typically involves oxime formation from the corresponding aldehyde precursor. A common approach is reacting 4-hydroxybenzeneacetaldehyde with hydroxylamine under controlled pH (e.g., acetate buffer, pH 4–5) to form the aldoxime. Purification via recrystallization or column chromatography is critical due to potential byproducts. Researchers must also comply with regulatory requirements (e.g., Non-domestic Substances List [NDSL] notifications) if scaling up synthesis .

Key Considerations:

- Use anhydrous conditions to avoid hydrolysis of the aldoxime.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Address regulatory compliance early for environmental and safety approvals.

How can researchers characterize the structure of this compound using spectroscopic techniques?

Answer:

A combination of spectroscopic methods is recommended:

- NMR : H and C NMR to confirm the aromatic protons, hydroxy group, and aldoxime (-CH=N-OH) moiety.

- IR : Peaks near 3200–3400 cm (O-H stretch) and 1660–1680 cm (C=N stretch).

- Mass Spectrometry (MS) : Major fragments include [M-OH] and [M-NO], with patterns similar to acetophenone derivatives .

Example MS Fragmentation:

| Precursor Ion (m/z) | Fragment Ions (m/z) | Assignment |

|---|---|---|

| 179 (M) | 161 (-HO) | Loss of hydroxyl group |

| 179 | 133 (-NO) | Aldoxime cleavage |

What experimental approaches are used to determine the rate constant for the reaction of Benzeneacetaldehyde derivatives with hydroxyl radicals in atmospheric studies?

Answer:

Environmental chemists employ:

- Smog Chamber Experiments : Simulate atmospheric conditions to measure degradation products via GC×GC-MS.

- Structure-Activity Relationship (SAR) : Estimate rate constants using electrophilic substituent constants (σ), though uncertainties arise due to missing parameters (e.g., σ for -CHCHO) .

- Comparative Kinetics : Compare with analogs like ethylbenzene (k = 7×10 cm molecule s) and acetophenone (k = 2.7×10 cm molecule s) .

Data Contradiction Example:

| Compound | Estimated k (cm molecule s) | Observed k (cm molecule s) | Discrepancy Factor |

|---|---|---|---|

| Benzeneacetaldehyde | 2.2×10 (SAR, lower limit) | Not available | N/A |

| Acetophenone | 7.4×10 (SAR) | 2.7×10 (observed) | ~3.6x |

How do researchers resolve contradictions between theoretical predictions and observed environmental concentrations of Benzeneacetaldehyde derivatives?

Answer:

Discrepancies (e.g., higher [BA]/[EB] ratios than predicted) are addressed by:

- Source Apportionment : Identify undocumented emission sources (e.g., industrial byproducts).

- Isotopic Tracers : Use C-labeled precursors to track reaction pathways.

- Model Refinement : Incorporate photolysis rates and heterogeneous reactions in atmospheric models .

Case Study:

During the MINOS campaign, elevated benzeneacetaldehyde levels in remote regions suggested long-range transport or unaccounted secondary formation pathways, prompting reevaluation of oxidation mechanisms .

What computational methods are employed to predict the reactivity of Benzeneacetaldehyde derivatives in photochemical degradation pathways?

Answer:

Advanced computational strategies include:

- Density Functional Theory (DFT) : Calculate transition states for OH radical addition or H abstraction.

- Molecular Dynamics (MD) : Simulate reaction dynamics under varying atmospheric conditions.

- SAR Extensions : Refine substituent constants using experimental validation from analogs .

Example Application:

DFT studies on the α-oxo group’s electron-withdrawing effects explain enhanced reactivity toward nucleophilic radicals compared to non-oxo derivatives.

What are the challenges in detecting Benzeneacetaldehyde aldoxime in complex biological matrices, and how are they addressed?

Answer:

Challenges include low abundance and matrix interference. Solutions involve:

- Derivatization : Convert aldoxime to stable silylated derivatives for GC-MS analysis.

- High-Resolution MS : Use Orbitrap or Q-TOF platforms to resolve isobaric interferences.

- LC-MS/MS with MRM : Optimize transitions (e.g., m/z 179 → 133) for selectivity .

How does the 4-hydroxy substituent influence the chemical stability and reactivity of Benzeneacetaldehyde aldoxime?

Answer:

The 4-hydroxy group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.